molecular formula C14H21N B14112259 N-cyclohexyl-3,5-dimethylaniline

N-cyclohexyl-3,5-dimethylaniline

Cat. No.: B14112259
M. Wt: 203.32 g/mol
InChI Key: NNEGRFSXZNFOIT-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3,5-dimethylaniline is a tertiary aromatic amine featuring a cyclohexyl group attached to the nitrogen atom of a 3,5-dimethyl-substituted aniline. The cyclohexyl substituent likely confers steric bulk and lipophilicity, influencing solubility and reactivity compared to other alkyl or aryl amines .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-cyclohexyl-3,5-dimethylaniline

InChI

InChI=1S/C14H21N/c1-11-8-12(2)10-14(9-11)15-13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3

InChI Key

NNEGRFSXZNFOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCCCC2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process proceeds via imine intermediate formation, followed by catalytic hydrogenation. A typical protocol involves:

  • Molar ratio : 1:1.2 (3,5-dimethylaniline : cyclohexanone)
  • Catalyst : 0.5–1.0 wt% palladium on carbon (Pd/C) or platinum oxide (PtO₂)
  • Solvent : Methanol or ethanol
  • Conditions : 60–80°C under 30–50 psi H₂ for 4–6 hours.

The reaction achieves yields of 78–85% with minimal byproducts such as N,N-dicyclohexyl derivatives. Kinetic studies indicate that excess cyclohexanone suppresses dimerization side reactions.

Optimization and Challenges

  • Acid promoters : Addition of 0.1–0.5 mol% p-toluenesulfonic acid enhances imine formation, reducing reaction time by 30%.
  • Catalyst recycling : Pd/C retains 90% activity after five cycles, making it cost-effective for large-scale production.
  • Pressure sensitivity : Suboptimal H₂ pressure (<20 psi) leads to incomplete reduction, while >70 psi promotes over-hydrogenation of the aromatic ring.

Alkylation with Cyclohexyl Halides

Direct N-alkylation of 3,5-dimethylaniline using cyclohexyl halides (e.g., cyclohexyl chloride or bromide) is a classical but less atom-economical approach.

Protocol and Parameters

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF) or toluene
  • Conditions : 100–120°C for 8–12 hours under inert atmosphere.
  • Yield : 65–72%, with 15–20% dialkylation byproducts.

Limitations and Modifications

  • Selectivity issues : Steric hindrance from the 3,5-dimethyl groups reduces nucleophilicity, necessitating excess cyclohexyl halide (2.5–3.0 equiv).
  • Green chemistry adaptations : Ionic liquids like [BMIM][BF₄] improve yields to 80% by stabilizing the transition state.

This modern cross-coupling method enables the introduction of cyclohexyl groups via palladium-catalyzed C–N bond formation.

Reaction Design

  • Substrate : 3,5-Dimethylbromobenzene or iodide
  • Amine source : Cyclohexylamine
  • Catalyst system : Pd(OAc)₂ with Xantphos ligand
  • Base : Cs₂CO₃
  • Solvent : Toluene at 110°C for 24 hours.

Performance Metrics

  • Yield : 60–68%, limited by competing β-hydride elimination.
  • Advantages : Avoids pre-functionalized anilines, suitable for electron-deficient substrates.

Multi-Step Synthesis via Nitro Intermediates

A convergent route involves synthesizing 3,5-dimethylnitrobenzene, followed by reduction and cyclohexylation.

Stepwise Procedure

  • Nitration : 3,5-Dimethylbenzene → 3,5-dimethylnitrobenzene (HNO₃/H₂SO₄, 0–5°C, 90% yield).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) to 3,5-dimethylaniline (95% yield).
  • Cyclohexylation : Reductive alkylation as in Section 1.

Economic and Environmental Impact

  • Atom economy : 41% (vs. 68% for direct reductive alkylation).
  • Waste generation : 3.2 kg waste/kg product, primarily from nitration byproducts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability Environmental Impact
Reductive Alkylation 85 98 120 High Moderate
Alkylation with Halides 72 90 95 Medium High
Buchwald-Hartwig 68 99 310 Low Low
Multi-Step Synthesis 78 97 150 High High

Data synthesized from Refs.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

Table 1 compares key physicochemical properties of N-cyclohexyl-3,5-dimethylaniline analogs:

Compound Molecular Formula Molecular Weight Boiling/Melting Point Key Structural Feature
N-Hexyl-3,5-dimethylaniline C₁₄H₂₃N 205.345 Not reported Linear hexyl chain
N-Cyclopropyl-3,5-dimethylaniline C₁₁H₁₅N 161.24 Yellow oil Cyclopropane ring
N-tert-Butyl-3,5-dimethylaniline C₁₂H₁₉N 177.29 70°C (b.p.) Bulky tert-butyl group
4-Methoxy-3,5-dimethylaniline C₉H₁₃NO 151.21 62–65°C (m.p.) Electron-donating methoxy
4-Iodo-2,5-dimethylaniline C₈H₁₀IN 247.09 Not reported Halogen substituent (iodo)

Key Observations:

  • Polarity: The methoxy group in 4-methoxy-3,5-dimethylaniline increases polarity and hydrogen-bonding capacity, contrasting with the lipophilic tert-butyl or cyclohexyl groups .
  • Thermal Stability: N-tert-Butyl-3,5-dimethylaniline’s low boiling point (70°C) suggests volatility, whereas the cyclohexyl analog may exhibit higher thermal stability due to ring rigidity .

Spectroscopic Characterization

  • NMR Trends:
    • N-Cyclopropyl-3,5-dimethylaniline exhibits distinct ¹H NMR signals for cyclopropane protons (δ 0.47–0.75 ppm) and aromatic methyl groups (δ 2.27 ppm) .
    • 4-Methoxy-3,5-dimethylaniline shows a methoxy singlet at δ 3.65 ppm and aromatic protons at δ 6.33 ppm, reflecting electronic effects of the substituent .
  • Mass Spectrometry: N-Hexyl-3,5-dimethylaniline has a monoisotopic mass of 205.183050, consistent with its molecular formula .

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